molecular formula C5H11NO2 B12055125 L-Valine-13C5

L-Valine-13C5

Cat. No.: B12055125
M. Wt: 122.110 g/mol
InChI Key: KZSNJWFQEVHDMF-JRGPAWSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine-13C5 is an isotopically labeled form of the essential amino acid L-Valine. This compound is characterized by the substitution of five carbon atoms with the stable isotope carbon-13. The molecular formula of this compound is (13CH3)213CH13CH(NH2)13COOH, and it has a molecular weight of 122.11 g/mol . This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine-13C5 can be synthesized through various synthetic routes. One common method involves the incorporation of carbon-13 labeled precursors during the biosynthesis of L-Valine. This process typically involves the use of carbon-13 labeled glucose or other carbon sources in a fermentation process with microorganisms that naturally produce L-Valine .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically modified microorganisms that are capable of incorporating carbon-13 into the L-Valine structure. The fermentation broth is then subjected to purification steps, including crystallization and chromatography, to isolate the labeled compound .

Chemical Reactions Analysis

Types of Reactions

L-Valine-13C5 undergoes various chemical reactions similar to its unlabeled counterpart. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, including esters and amides .

Scientific Research Applications

L-Valine-13C5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine-13C5 is similar to that of natural L-Valine. It is incorporated into proteins during translation and plays a crucial role in protein synthesis. The carbon-13 labeling allows researchers to track the incorporation and metabolism of this compound using NMR spectroscopy. This provides insights into the molecular targets and pathways involved in amino acid metabolism .

Comparison with Similar Compounds

L-Valine-13C5 can be compared with other isotopically labeled amino acids, such as:

This compound is unique due to its specific carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and metabolic tracing studies .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

122.110 g/mol

IUPAC Name

(2S)-2-amino-3-(113C)methyl(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

KZSNJWFQEVHDMF-JRGPAWSWSA-N

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)N

Origin of Product

United States

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